(2-Ethoxy-4,5-dimethylphenyl)methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

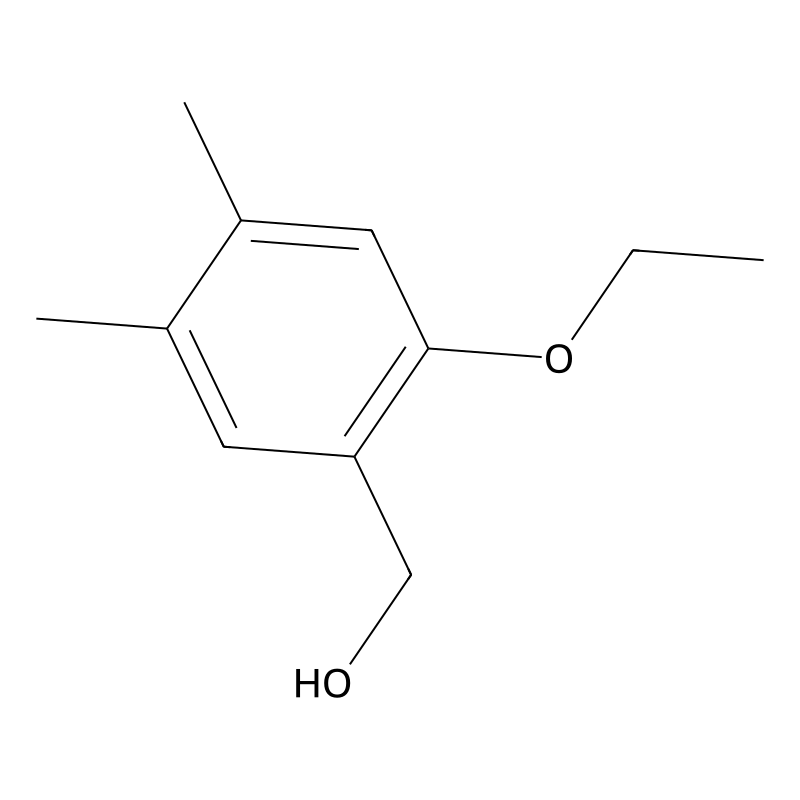

(2-Ethoxy-4,5-dimethylphenyl)methanol is an organic compound characterized by the presence of an ethoxy group and a methanol functional group attached to a dimethyl-substituted phenyl ring. Its molecular formula is , and it features a structure that includes a benzene ring with two methyl groups at positions 4 and 5, an ethoxy group at position 2, and a hydroxymethyl group. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and agrochemicals.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

- Oxidation: The alcohol can be oxidized to form the corresponding aldehyde or ketone.

- Nucleophilic Substitution: The ethoxy group can participate in nucleophilic substitution reactions, especially under acidic conditions.

- Acylation: The compound can undergo acylation reactions to introduce acyl groups.

These reactions make (2-Ethoxy-4,5-dimethylphenyl)methanol a versatile intermediate in organic synthesis.

Several methods can be employed to synthesize (2-Ethoxy-4,5-dimethylphenyl)methanol:

- Alkylation of Phenol: Starting from 4,5-dimethylphenol, the compound can be synthesized through alkylation with ethyl bromide followed by reduction.

- Grignard Reaction: A Grignard reagent derived from 2-ethoxy-4,5-dimethylbenzaldehyde could react with formaldehyde to yield the desired alcohol.

- Reduction of Ketones: If a ketone derivative of the compound is available, it can be reduced using reducing agents like lithium aluminum hydride.

These methods highlight the synthetic versatility of (2-Ethoxy-4,5-dimethylphenyl)methanol.

(2-Ethoxy-4,5-dimethylphenyl)methanol has potential applications in:

- Pharmaceuticals: As a building block for drug development due to its structural features.

- Agrochemicals: Possible use as an herbicide or pesticide due to its aromatic nature.

- Fragrance Industry: Its pleasant odor could make it suitable for use in perfumes or flavorings.

The compound's unique structure may allow it to interact favorably with biological targets.

Interaction studies involving (2-Ethoxy-4,5-dimethylphenyl)methanol could focus on its binding affinity with various biological macromolecules such as proteins and enzymes. Techniques like surface plasmon resonance or isothermal titration calorimetry could be employed to assess these interactions quantitatively. Additionally, molecular docking studies could provide insights into its potential binding sites and mechanisms of action.

Several compounds share structural similarities with (2-Ethoxy-4,5-dimethylphenyl)methanol. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Ethoxyphenol | Ethoxy group on a phenolic ring | Exhibits strong antioxidant properties |

| 4-Methylphenol | Methyl substitution on phenolic ring | Used as a precursor in various chemical syntheses |

| 3,4-Dimethylphenol | Two methyl groups on the aromatic ring | Known for its antibacterial activity |

| Ethyl Vanillin | Ethoxy group and aldehyde functionality | Commonly used as a flavoring agent |

Uniqueness

(2-Ethoxy-4,5-dimethylphenyl)methanol stands out due to its combination of both ethoxy and hydroxymethyl groups on a dimethyl-substituted aromatic ring. This specific arrangement may confer unique reactivity patterns and biological activities not found in simpler derivatives.